Ralgro

説明

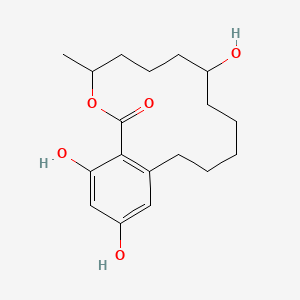

Structure

3D Structure

特性

IUPAC Name |

8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTTZBARDOXEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860370 | |

| Record name | 7,14,16-Trihydroxy-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zeranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55331-29-8, 26538-44-3 | |

| Record name | 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055331298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,14,16-Trihydroxy-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zeranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182 - 184 °C | |

| Record name | Zeranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ralgro (Zeranol) in Cattle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ralgro®, with its active ingredient zeranol (B1682423), is a widely utilized anabolic agent in the cattle industry to enhance growth rates and improve feed efficiency. This technical guide provides a comprehensive overview of the core mechanisms through which zeranol exerts its effects. Synthesized from the mycotoxin zearalenone, zeranol functions as a potent non-steroidal estrogen, primarily interacting with estrogen receptors to initiate a cascade of physiological responses. This document details the molecular interactions, signaling pathways, and downstream effects of zeranol, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.

Molecular Mechanism of Action

Zeranol's primary mechanism of action is centered around its agonistic activity on estrogen receptors (ERs), specifically ERα and ERβ.[1] As a xenoestrogen, zeranol mimics the action of endogenous estrogens, such as 17β-estradiol, by binding to these receptors within target cells.

Estrogen Receptor Binding

Upon entering the target cell, zeranol binds to estrogen receptors, which are predominantly located in the cytoplasm and nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation into the nucleus if it was not already there.

| Compound | Receptor | IC50 (nM) |

| Zeranol (ZOL) | Human ERα | 21.79 |

| Zeranol (ZOL) | Human ERβ | 42.76 |

| Zearalenone (ZEN) | Human ERα | 240.4 |

| Zearalenone (ZEN) | Human ERβ | 165.7 |

| Source: Characterization of the Estrogenic Activities of Zearalenone and Zeranol in Vivo and in Vitro.[2] |

This table demonstrates that zeranol has a significantly higher binding affinity for both ERα and ERβ compared to its parent compound, zearalenone.

Signaling Pathways

The binding of zeranol to estrogen receptors initiates a cascade of signaling events, primarily through genomic and non-genomic pathways.

Genomic Pathway: The activated zeranol-ER complex acts as a transcription factor, binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to altered protein synthesis and subsequent physiological effects.

Non-Genomic Pathway: Zeranol can also elicit rapid cellular responses through non-genomic pathways. This involves the activation of membrane-associated estrogen receptors (mERs) and G-protein coupled estrogen receptor 1 (GPR30), leading to the activation of various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.

Figure 1: Simplified signaling pathway of zeranol in a target cell.

Physiological Effects in Cattle

The activation of estrogenic signaling pathways by zeranol leads to a series of physiological changes in cattle that result in improved growth performance.

Stimulation of the Somatotropic Axis

A key effect of zeranol is the stimulation of the pituitary gland, leading to an increased release of somatotropin (growth hormone, GH).[3] This, in turn, stimulates the liver and other tissues to produce insulin-like growth factor 1 (IGF-1), a potent anabolic hormone.

Figure 2: Zeranol's stimulation of the somatotropic axis.

Effects on Hormone Levels

Studies have demonstrated the impact of zeranol on various hormone concentrations in cattle.

| Hormone | Effect of Zeranol Implantation | Reference |

| Growth Hormone (GH) | Increased mean concentration | [4] |

| Insulin-like Growth Factor 1 (IGF-1) | 53% higher mean levels in lambs | [1] |

| Insulin | Numerically elevated plasma concentrations | [5] |

| Triiodothyronine (T3) | Lower plasma levels | [4] |

| Thyroxine (T4) | No significant influence | [5] |

Performance Enhancement

The anabolic effects of zeranol translate into significant improvements in cattle performance, including increased average daily gain (ADG) and improved feed efficiency.

| Performance Metric | Improvement with Ralgro | Study Details | Reference |

| Average Daily Gain (ADG) | 8.5% increase (2.46 vs 2.67 lbs/day) | Suckling calves over 109 days | [3] |

| Weaning Weight | 22.9 lbs increase over non-implanted calves | Suckling calves over 109 days | [3] |

| ADG in Feedlot Steers | 9.3% - 10.3% increase | 25 trials | [6] |

| Feed Efficiency in Feedlot Steers | 5.7% - 8.7% improvement | 25 trials | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to study the mechanism of action of zeranol.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound (zeranol) to the estrogen receptor compared to a radiolabeled ligand (e.g., ³H-17β-estradiol).

Protocol Outline:

-

Preparation of Receptor Source: Cytosol containing estrogen receptors is prepared from a suitable tissue source, such as bovine uterine tissue.

-

Incubation: A constant concentration of radiolabeled estradiol (B170435) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (zeranol).

-

Separation of Bound and Free Ligand: Techniques such as hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) are used to separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined.

Figure 3: Experimental workflow for a competitive estrogen receptor binding assay.

Quantification of Hormones (GH and IGF-1)

Enzyme-Linked Immunosorbent Assays (ELISAs) and Radioimmunoassays (RIAs) are commonly used to quantify hormone levels in bovine serum or plasma.

ELISA Protocol Outline (Sandwich ELISA):

-

Coating: A microplate is coated with a capture antibody specific to the hormone of interest (e.g., bovine GH or IGF-1).

-

Blocking: Non-specific binding sites on the plate are blocked.

-

Sample Incubation: Standards and unknown samples are added to the wells and incubated. The hormone in the sample binds to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody, also specific to the hormone, is added and binds to a different epitope on the captured hormone.

-

Enzyme Conjugate: A streptavidin-enzyme conjugate (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.

-

Measurement: The absorbance of the color is measured using a microplate reader. The concentration of the hormone in the samples is determined by comparison to the standard curve.

Analysis of Zeranol and its Metabolites by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of zeranol and its metabolites in bovine tissues.

Protocol Outline:

-

Sample Preparation:

-

Homogenize the tissue sample (e.g., liver, muscle).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., acetonitrile).

-

Clean up the extract using solid-phase extraction (SPE) to remove interfering substances.

-

-

HPLC Separation: The cleaned-up extract is injected into an HPLC system. The analytes (zeranol, taleranol, zearalanone) are separated on a C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid.

-

MS/MS Detection: The separated analytes are introduced into the mass spectrometer. The precursor ions of zeranol and its metabolites are selected and fragmented. Specific product ions are monitored for quantification and confirmation, providing high selectivity and sensitivity.

Downstream Gene Expression and Proteomics (Areas for Further Research)

While the hormonal and physiological effects of zeranol are well-documented, a detailed understanding of the specific genes and proteins regulated by zeranol in bovine muscle and liver is an area that warrants further investigation. Transcriptomic studies (e.g., microarray or RNA-seq) and proteomic analyses of tissues from Ralgro-implanted cattle would provide a more complete picture of the downstream molecular events. Such studies would help to identify the specific genes involved in muscle protein synthesis and degradation, as well as metabolic pathways in the liver that are modulated by zeranol.

Conclusion

The mechanism of action of Ralgro in cattle is a multi-faceted process initiated by the binding of its active ingredient, zeranol, to estrogen receptors. This interaction triggers a signaling cascade that stimulates the somatotropic axis, leading to increased levels of growth hormone and IGF-1. These hormonal changes, in turn, promote muscle and bone growth, resulting in enhanced weight gain and improved feed efficiency. The experimental protocols detailed in this guide provide a framework for the continued investigation of zeranol's mechanism of action and the development of future growth-promoting agents. Further research into the specific transcriptomic and proteomic changes induced by zeranol will provide a more granular understanding of its anabolic effects at the molecular level.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of growth hormone treatment on the expression of somatotropic axis genes in the skeletal muscle of lactating Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 4. Measurement of bovine somatotropin (bST) and insulin-like growth factor-1 (IGF-1) in bovine milk using an electrochemiluminescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of zeranol on in vitro growth hormone release by lamb and rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Growth Stimulants (Implants) | MU Extension [extension.missouri.edu]

The Molecular Landscape of Zeranol: A Technical Guide for Researchers

An in-depth examination of the molecular structure, physicochemical properties, and biological activities of zeranol (B1682423), a potent non-steroidal estrogenic agent. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols and data-driven insights into its mechanism of action.

Zeranol (α-zearalanol) is a semi-synthetic mycotoxin derived from zearalenone (B1683625), a compound produced by fungi of the Fusarium genus.[1][2] Widely used as an anabolic agent in the livestock industry in some countries to promote growth, its potent estrogenic activity has raised significant interest and concern within the scientific community.[2][3] This document serves as a technical resource, consolidating key information on the molecular characteristics and biological functions of zeranol to support further research and development.

Molecular Structure and Physicochemical Properties

Zeranol is a resorcylic acid lactone, a class of compounds characterized by a macrocyclic ring structure.[4] Its chemical and physical properties are foundational to its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with molecular targets.

Table 1: Physicochemical Properties of Zeranol

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₆O₅ | [1] |

| Molecular Weight | 322.4 g/mol | [1] |

| IUPAC Name | (4S,8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | [1] |

| CAS Number | 26538-44-3 | [1] |

| Melting Point | 182-184 °C | [5] |

| Appearance | White fluffy powder | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol (B145695), Methanol (B129727) | [5] |

Biological Activity and Mechanism of Action

The primary biological activity of zeranol stems from its structural similarity to endogenous estrogens, allowing it to bind to and activate estrogen receptors (ERs), primarily ERα and ERβ.[6] This interaction initiates a cascade of cellular events typically regulated by estrogen, leading to its observed anabolic and endocrine-disrupting effects.

Estrogen Receptor Binding and Potency

Zeranol exhibits a high binding affinity for both human ERα and ERβ, although it is less potent than 17β-estradiol.[7] Molecular modeling studies have shown that zeranol occupies the active site of ERs in a manner strikingly similar to 17β-estradiol.[7]

Table 2: Estrogen Receptor Binding Affinity of Zeranol

| Receptor | IC₅₀ (nM) | Reference(s) |

| Human ERα | 21.79 | [7] |

| Human ERβ | 42.76 | [7] |

Signaling Pathways

Zeranol's interaction with estrogen receptors triggers downstream signaling pathways that influence gene expression and cellular function. Notably, zeranol has been shown to activate the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways, which are critically involved in cell proliferation and survival.[7][8]

Aromatase Activation

In addition to direct ER agonism, zeranol can also increase the expression and activity of aromatase, the enzyme responsible for converting androgens to estrogens.[8][9] This leads to an increase in local estrogen biosynthesis, further amplifying its estrogenic effects.[9] Low nanomolar concentrations of zeranol have been shown to significantly promote aromatase expression and activity in human breast preadipocytes.[8][9]

Metabolism

Zeranol is metabolized in the liver, primarily through Phase I and Phase II reactions. The major Phase I metabolites are zearalanone (B192696) and taleranol (β-zearalanol).[10] These metabolites, along with the parent compound, are then conjugated with glucuronic acid or sulfate (B86663) for excretion.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of zeranol.

Synthesis and Purification of Zeranol

Objective: To synthesize zeranol from zearalenone via catalytic hydrogenation and purify the product by recrystallization.

Materials:

-

Zearalenone

-

Raney nickel catalyst

-

Ethanol

-

Hydrogen gas supply

-

High-pressure reactor

-

Methanol

-

Deionized water

-

Filter paper

-

Crystallization dish

Protocol:

-

Hydrogenation of Zearalenone: a. Dissolve zearalenone in ethanol in a high-pressure reactor. b. Add Raney nickel catalyst to the solution. c. Seal the reactor and purge with hydrogen gas. d. Pressurize the reactor with hydrogen gas and heat the mixture while stirring. The reaction reduces both the ketone and the double bond of zearalenone to yield a mixture of zeranol and its diastereomer, taleranol.[12] e. After the reaction is complete, cool the reactor, release the pressure, and filter the mixture to remove the catalyst. f. Evaporate the ethanol under reduced pressure to obtain the crude product.

-

Purification by Recrystallization: a. Dissolve the crude product in a minimum amount of hot methanol. b. Slowly add hot deionized water to the solution until it becomes slightly cloudy. c. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution. d. Cover the crystallization dish and allow the solution to cool slowly to room temperature. e. Further cool the solution in an ice bath to maximize crystal formation. f. Collect the zeranol crystals by vacuum filtration, washing them with a small amount of cold methanol-water mixture. g. Dry the purified crystals under vacuum.

Analysis of Zeranol in Bovine Tissue by HPLC

Objective: To extract and quantify zeranol residues in bovine muscle tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Bovine muscle tissue

-

Acetonitrile

-

0.1 M NaOH

-

Methanol

-

Water with 0.1% formic acid

-

Solid-phase extraction (SPE) columns (e.g., MCX)

-

HPLC system with a C18 column and a suitable detector (e.g., UV or MS)

-

Zeranol standard

Protocol:

-

Sample Preparation: a. Homogenize a known weight of bovine muscle tissue. b. Extract the homogenate with acetonitrile. c. Centrifuge the mixture and collect the supernatant. d. Repeat the extraction and combine the supernatants. e. Evaporate the solvent to dryness. f. Reconstitute the residue in 0.1 M NaOH and adjust the pH.[13]

-

Solid-Phase Extraction (SPE) Cleanup: a. Condition an MCX SPE column with methanol and water. b. Load the reconstituted sample onto the column. c. Wash the column to remove interfering substances. d. Elute zeranol from the column using an appropriate solvent mixture (e.g., 5% formic acid in methanol).[13] e. Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

-

HPLC Analysis: a. Inject the prepared sample into the HPLC system. b. Perform chromatographic separation on a C18 column using a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).[13] c. Detect zeranol at its characteristic retention time and quantify using a calibration curve prepared with zeranol standards.

Analysis of Zeranol in Bovine Tissue by GC-MS

Objective: To confirm and quantify zeranol residues in bovine muscle tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Bovine muscle tissue

-

Methanol

-

Immunoaffinity chromatography (IAC) columns

-

Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

GC-MS system

Protocol:

-

Sample Extraction and Cleanup: a. Extract a homogenized bovine muscle sample with methanol. b. Clean up the extract using an immunoaffinity column specific for zeranol and its analogues. c. Elute the bound analytes from the IAC column.

-

Derivatization: a. Evaporate the eluate to dryness. b. Add the derivatizing agent (e.g., MSTFA) to the residue and heat to form trimethylsilyl (B98337) (TMS) derivatives of the analytes.

-

GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Separate the derivatives on a suitable capillary column. c. Detect and quantify the analytes in selected ion monitoring (SIM) mode based on their characteristic mass spectra and retention times.

Detection of Zeranol by ELISA

Objective: To rapidly screen for the presence of zeranol in bovine urine using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Bovine urine sample

-

Zeranol-specific antibody-coated microplate

-

Zeranol standards

-

Enzyme-conjugated secondary antibody

-

Substrate solution

-

Stop solution

-

Microplate reader

Protocol:

-

Sample and Standard Preparation: a. Dilute the urine sample and zeranol standards in an appropriate buffer. b. For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase may be required to release conjugated zeranol.[1]

-

Competitive ELISA: a. Add the prepared samples and standards to the wells of the antibody-coated microplate. b. Add a fixed amount of enzyme-labeled zeranol to each well. Zeranol in the sample will compete with the labeled zeranol for binding to the primary antibody. c. Incubate the plate. d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate to allow color development. The intensity of the color is inversely proportional to the concentration of zeranol in the sample. f. Add the stop solution to terminate the reaction. g. Read the absorbance at the appropriate wavelength using a microplate reader. h. Calculate the concentration of zeranol in the samples by comparing their absorbance to the standard curve.[1]

In Vitro Aromatase Activity Assay

Objective: To determine the effect of zeranol on aromatase activity in cultured cells.

Materials:

-

Human breast preadipocytes

-

Cell culture medium

-

Zeranol

-

[1β-³H]androst-4-ene-3,17-dione (tritiated substrate)

-

Aromatase inhibitor (e.g., letrozole) for control

Protocol:

-

Cell Culture and Treatment: a. Culture human breast preadipocytes to the desired confluency. b. Treat the cells with various concentrations of zeranol for a specified period (e.g., 24 or 48 hours).[9] Include a control group with an aromatase inhibitor.

-

Aromatase Activity Measurement (Tritiated Water Release Assay): a. After treatment, incubate the cells with [1β-³H]androst-4-ene-3,17-dione. Aromatase will convert the substrate, releasing ³H into the medium as tritiated water (³H₂O).[9] b. After incubation, separate the tritiated water from the unmetabolized substrate. c. Quantify the amount of released ³H₂O using liquid scintillation counting. d. Normalize the aromatase activity to the total protein content of the cells.[9]

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of zeranol to the estrogen receptor.

Protocol:

-

Preparation of Uterine Cytosol: a. Prepare cytosol from the uteri of ovariectomized rats, which serves as a source of estrogen receptors.[6]

-

Competitive Binding Assay: a. Incubate a fixed concentration of radiolabeled estradiol (B170435) (e.g., [³H]E₂) with the uterine cytosol in the presence of increasing concentrations of unlabeled zeranol. b. After incubation, separate the receptor-bound from the free radiolabeled estradiol. c. Measure the amount of receptor-bound radioactivity. d. Plot the percentage of bound radiolabeled estradiol against the concentration of zeranol. e. Determine the IC₅₀ value, which is the concentration of zeranol that inhibits 50% of the specific binding of the radiolabeled estradiol.[7]

Conclusion

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of zeranol. The detailed experimental protocols offer a practical resource for researchers investigating this compound. The estrogenic nature of zeranol, mediated through its interaction with estrogen receptors and its influence on key signaling pathways and enzyme activity, underscores its significance in the fields of toxicology, endocrinology, and drug development. Further research into the long-term effects of zeranol exposure and its complex biological interactions is warranted to fully understand its implications for human and animal health.

References

- 1. medium.com [medium.com]

- 2. Sustained ERK activation is involved in the kaempferol-induced apoptosis of breast cancer cells and is more evident under 3-D culture condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of zeranol on expression of apoptotic and cell cycle proteins in murine placentae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Zeranol induces cell proliferation and protein disulfide isomerase expression in mammary gland of ACI rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. graphviz.org [graphviz.org]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. Biotransformation of zearalenone and zearalenols to their major glucuronide metabolites reduces estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ralgro (Zeranol) Metabolic Pathway in Bovine Models: A Technical Guide

An in-depth technical guide on the metabolic pathway of Ralgro (zeranol) in bovine models for researchers, scientists, and drug development professionals.

Introduction

Ralgro®, with its active ingredient zeranol (B1682423) (α-zearalanol), is an anabolic agent used as a growth promotant in cattle.[1][2][3] Derived from the mycotoxin zearalenone, zeranol is a non-steroidal estrogenic agent that enhances weight gain and improves feed efficiency.[4][5] Understanding its metabolic fate in bovine models is crucial for assessing tissue residues, ensuring food safety, and for regulatory purposes. This guide provides a comprehensive overview of the metabolic pathway of zeranol in cattle, including its absorption, distribution, metabolism, and excretion, supported by quantitative data and detailed experimental protocols.

Absorption and Distribution

Following subcutaneous implantation in the ear, zeranol is gradually absorbed into the systemic circulation.[5][6] Pharmacokinetic studies using tritiated zeranol have shown that 65 days after a 36 mg implant, approximately 96.3% of the total dose is absorbed.[7] However, less than 0.1% of this absorbed dose remains in edible tissues.[7] The liver is the primary organ of deposition for zeranol and its metabolites.[7][8][9] Residues can also be found in muscle, kidney, fat, bile, and serum.[7][8]

Metabolism: Phase I and Phase II Biotransformation

The metabolism of zeranol in bovine models involves both Phase I and Phase II biotransformation reactions.

Phase I Metabolism: The major Phase I metabolites of zeranol are taleranol (β-zearalanol) and zearalanone.[5][10] Taleranol is the primary metabolite in cattle.[7][8] The formation of these metabolites involves oxidation and reduction reactions. In vitro studies using bovine liver microsomes have been instrumental in elucidating these pathways.[9][11]

Phase II Metabolism: Zeranol and its Phase I metabolites undergo conjugation with glucuronic acid and sulfate, forming more water-soluble compounds that are more readily excreted.[5][10][12] These conjugation reactions primarily occur in the liver.[11][12] Glucuronidation is a significant pathway, with studies showing the formation of various glucuronide conjugates.[11][13][14]

The metabolic pathway of zeranol is summarized in the diagram below.

Excretion

Zeranol and its metabolites, both free and conjugated, are eliminated from the body through urine and feces.[5][10][15] Studies tracking the excretion of radiolabeled zeranol have shown that a significant portion of the absorbed dose is recovered in both urine and feces.[5]

Quantitative Data on Zeranol and Metabolite Residues

The following tables summarize the quantitative data on zeranol and its metabolite residue levels in various bovine tissues and excreta from different studies.

Table 1: Residue Levels of Tritiated Zeranol and its Metabolites 45 Days After a 36 mg Implant [10]

| Tissue | Residue Level (ppb) |

| Liver | ≤ 2 |

| Kidney | ≤ 1 |

| Fat | ≤ 1 |

| Muscle | ≤ 0.2 |

| Plasma | ≤ 0.2 |

Table 2: Composition of Residues in Excreta and Tissues of Cattle Implanted with Zeranol [5]

| Sample | Compound | Without Hydrolysis (%) | With Hydrolysis (%) |

| Urine | Zeranol | 25 | 21.5 - 32.9 |

| Zearalanone | 12 | 7.1 - 19.5 | |

| Taleranol | 10 - 15 | 24.1 - 32.4 | |

| Polar | 17 | 4.1 - 20.3 | |

| Feces | - | 98 | - |

| Liver | Zeranol | 17 | 17.8 |

| Zearalanone | 3.8 | 12.6 | |

| Taleranol | 43.5 | 32.8 | |

| Polar | 4 | 34.0 | |

| Kidney | - | 52 | - |

Experimental Protocols

A variety of analytical methods have been employed for the detection and quantification of zeranol and its metabolites in bovine samples.[16] These include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][16][17][18]

General Experimental Workflow for Residue Analysis

The following diagram illustrates a typical workflow for the analysis of zeranol and its metabolites in bovine tissues.

Detailed Methodologies

1. Sample Preparation for LC-MS/MS Analysis of Zeranol and Metabolites in Urine [4]

-

Enzymatic Deconjugation: Urine samples are treated to release the conjugated forms of zeranol and its metabolites.

-

Liquid-Liquid Extraction: The deconjugated samples are then extracted to isolate the analytes.

-

Solid-Phase Extraction (SPE): Further cleanup is performed using C18 and NH2 SPE columns to remove interfering substances.

2. GC-MS Analysis of Zeranol and Metabolites in Bovine Muscle Tissue [17]

-

Extraction: Double diethyl ether liquid-liquid extraction (LLE) is performed.

-

Cleanup: Solid-phase extraction (SPE) is used for sample cleanup.

-

Derivatization: The residues are derivatized with a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide, ammonium (B1175870) iodide, and DL-dithiothreitol.

-

Analysis: The derivatized samples are analyzed by GC-MS in positive electron ionization mode.

3. LC-MS/MS Analysis of Zeranol Residues in Animal-Derived Foods [18]

-

Extraction: Tissue samples are extracted with acetonitrile.

-

Cleanup: The extract is evaporated, redissolved, and loaded onto an MCX solid-phase extraction (SPE) column.

-

Elution: Analytes are eluted with a formic acid-methanol solution.

-

Analysis: The final extract is analyzed by LC-MS/MS.

Signaling Pathway

Zeranol exerts its anabolic effects through its estrogenic activity.[4][19] It binds to estrogen receptors, initiating a signaling cascade that ultimately leads to increased protein synthesis and muscle growth. Recent studies suggest that zeranol can also stimulate aromatase expression, leading to increased local estrogen production.[20]

The following diagram illustrates the proposed signaling pathway for zeranol's action.

The metabolism of Ralgro (zeranol) in bovine models is a well-characterized process involving Phase I oxidation and reduction to taleranol and zearalanone, followed by Phase II conjugation to glucuronides and sulfates. The liver plays a central role in this biotransformation, and the metabolites are excreted in both urine and feces. A thorough understanding of these pathways, coupled with robust analytical methodologies, is essential for monitoring residue levels in edible tissues and ensuring the safety of beef products for human consumption. The estrogenic mechanism of action underlies its growth-promoting effects, and further research into its detailed signaling cascades continues to be an area of active investigation.

References

- 1. merck-animal-health.ca [merck-animal-health.ca]

- 2. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 3. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. fao.org [fao.org]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Distribution of zeranol in bovine tissues determined by selected ion monitoring capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Zeranol: a review of the metabolism, toxicology, and analytical methods for detection of tissue residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucuronidation of zearalenone, zeranol and four metabolites in vitro: formation of glucuronides by various microsomes and human UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence for glucuronidation and sulfation of zeranol and metabolites (taleranol and zearalanone) by rat and pig hepatic subfractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. researchgate.net [researchgate.net]

- 15. Radioimmunoassay of the anabolic agent zeranol. V. Residues of zeranol in the edible tissues, urine, faeces and bile of steers treated with Ralgro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical methods for the determination of zeranol residues in animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. lcms.cz [lcms.cz]

- 19. Risk Assessment of Growth Hormones and Antimicrobial Residues in Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Beef Growth Promoter Zeranol Stimulates Estrogen Production | Food for Breast Cancer [foodforbreastcancer.com]

pharmacological effects of zeranol on animal physiology

An In-depth Technical Guide to the Pharmacological Effects of Zeranol (B1682423) on Animal Physiology

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Zeranol (α-zearalanol) is a semi-synthetic mycotoxin derived from zearalenone (B1683625), produced by fungi of the Fusarium genus.[1] It is a potent non-steroidal estrogenic agent utilized as an anabolic growth promoter in the U.S. beef and sheep industries to enhance weight gain and improve feed efficiency.[1][2] Its pharmacological activity is primarily mediated through interaction with estrogen receptors, mimicking the physiological effects of endogenous estrogens. This document provides a comprehensive technical overview of the , detailing its mechanism of action, metabolic pathways, and its multifaceted impacts on various physiological systems. It includes summarized quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to serve as a resource for the scientific community.

Mechanism of Action

Zeranol's primary mechanism of action is its function as a potent estrogen receptor (ER) agonist. It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), initiating downstream signaling cascades that regulate gene expression.[3]

-

Estrogen Receptor Binding: Zeranol's molecular structure allows it to fit into the ligand-binding domain of ERs in a manner similar to 17β-estradiol.[3] This binding induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent binding to Estrogen Response Elements (EREs) on the DNA. This interaction modulates the transcription of target genes responsible for cellular proliferation, differentiation, and other estrogen-mediated physiological processes.[4]

-

Aromatase Activation: Beyond direct receptor agonism, zeranol has been shown to upregulate the expression and activity of aromatase, the key enzyme responsible for converting androgens into estrogens.[5][6] By stimulating local estrogen biosynthesis, particularly in adipose tissue, zeranol can amplify its estrogenic effects, creating a positive feedback loop that may contribute to its growth-promoting and endocrine-disrupting activities.[6][7]

-

Growth Hormone Modulation: Studies in ruminants suggest that zeranol may increase the mean concentration of growth hormone (GH), although it does not appear to alter the frequency or amplitude of GH peaks.[8][9] This effect on the somatotropic axis is a likely contributor to its anabolic properties.

Visualizing the Signaling Pathways

Pharmacokinetics and Metabolism

Following subcutaneous implantation, zeranol is gradually absorbed into the bloodstream.[1] Its metabolism occurs primarily in the liver and involves both Phase I and Phase II reactions.

-

Phase I Metabolism: The primary Phase I metabolites are zearalanone (ZAN) and taleranol (β-zearalanol), formed through oxidation and reduction reactions, respectively.[1] A novel pathway involving aromatic hydroxylation by cytochrome P450 enzymes (specifically CYP1A2 in humans) has also been identified, leading to the formation of catechol metabolites. These catechols are unstable and can be oxidized to quinones, which are reactive intermediates capable of forming adducts.[10]

-

Phase II Metabolism: Zeranol and its Phase I metabolites are conjugated with glucuronic acid and/or sulfate (B86663) to form more water-soluble compounds.[1]

-

Excretion: The parent compound and its metabolites are excreted in both urine and feces, either as free compounds or as glucuronide/sulfate conjugates.[1]

Visualizing the Metabolic Pathway

Quantitative Pharmacological Data

The physiological effects of zeranol are dose-dependent and vary across species. Key quantitative data from various studies are summarized below.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | IC₅₀ (nM) | Relative Affinity vs. Zearalenone | Reference |

| Zeranol | Human ERα | 21.79 | ~11.0x higher | [3] |

| Human ERβ | 42.76 | ~3.9x higher | [3] | |

| Zearalenone | Human ERα | 240.4 | 1.0x (baseline) | [3] |

| Human ERβ | 165.7 | 1.0x (baseline) | [3] | |

| IC₅₀: The half maximal inhibitory concentration, indicating the concentration of a ligand that displaces 50% of a competitor from the receptor. |

Table 2: Effects on Reproductive Parameters in Female Mice (Uterotropic Assay)

| Treatment Group | Dose (mg/kg/day) | Administration | Duration | Uterine Wet Weight Increase | Reference |

| Zeranol | ≥ 0.5 | Subcutaneous | 3 days | Significant increase vs. control | [3] |

| Zearalenone | ≥ 2.0 | Subcutaneous | 3 days | Significant increase vs. control | [3] |

| Assay performed in ovariectomized female ICR mice. |

Table 3: Effects on Spermatogenesis and Hormones in Male Mice

| Treatment Group (mg/kg/day) | Epididymal Sperm Count | Sperm Motility | Serum Testosterone | Serum FSH | Serum LH | Reference |

| 25 | Decreased (P < 0.05) | No significant change | Decreased (P < 0.05) | No significant change | No significant change | [4][11] |

| 50 | Decreased (P < 0.05) | Decreased (P < 0.05) | Decreased (P < 0.05) | Decreased (P < 0.05) | No significant change | [4][11] |

| 100 | Decreased (P < 0.05) | Decreased (P < 0.05) | Decreased (P < 0.05) | Decreased (P < 0.05) | Decreased (P < 0.05) | [4][11] |

| Male Kunming mice treated via oral gavage for 35 days. |

Table 4: Effects on Growth Performance and Hormones in Livestock

| Species | Treatment | Average Daily Gain (ADG) | Feed Efficiency | Plasma Hormone Changes | Reference(s) |

| Beef Steers | 36 mg zeranol implant | Breed-dependent increase | Breed-dependent improvement | ↑ Mean GH (P < 0.08), ↓ T₃ (P < 0.05) | [9] |

| Beef Bulls | 36 mg zeranol implant | No significant effect | No significant effect | ↑ LH (P = 0.04), ↓ Testosterone (P = 0.08) post-GnRH | [12] |

| Finishing Lambs | 12 mg zeranol implant | Increased by 25.0% (P ≤ 0.01) | Improved by 35.2% (P ≤ 0.01) | Not Measured | [2][13] |

Key Experimental Protocols

Protocol: Murine Uterotropic Assay for Estrogenic Activity

This protocol is a standard method for assessing the estrogenic potential of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Objective: To determine the in vivo estrogenic activity of zeranol.

Methodology:

-

Animal Model: Immature (peripubertal) or surgically ovariectomized adult female mice (e.g., ICR strain). Ovariectomy is performed to eliminate endogenous estrogen production. Animals are allowed a post-surgical recovery period of 7-14 days.

-

Acclimatization: Animals are housed in controlled conditions (12h light/dark cycle, constant temperature and humidity) with access to a low-phytoestrogen diet and water ad libitum.

-

Dosing:

-

A vehicle control group receives the vehicle (e.g., corn oil) only.

-

A positive control group receives a known estrogen, such as 17α-ethinylestradiol.

-

Test groups receive zeranol at various dose levels (e.g., 0.5, 1.0, 2.0 mg/kg body weight).

-

Administration is typically via daily subcutaneous injection or oral gavage for three consecutive days.[3]

-

-

Necropsy: Approximately 24 hours after the final dose, animals are euthanized via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and the fluid expressed by blotting gently on filter paper. The blotted uterine wet weight is recorded.

-

Data Analysis: The mean uterine weight of each treatment group is compared to the vehicle control group using statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.

References

- 1. fao.org [fao.org]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of the estrogenic activities of zearalenone and zeranol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of α-zearalanol on spermatogenesis and sex hormone levels of male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zeranol stimulates proliferation and aromatase activation in human breast preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Effects of zeranol on in vitro growth hormone release by lamb and rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of zeranol and breed on growth, composition of gain, and plasma hormone concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of α-zearalanol on spermatogenesis and sex hormone levels of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of zeranol implanted during a postweaning weight gain test on testicular, semen, and endocrine characteristics of bulls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The History and Application of Ralgro (Zeranol) in Animal Agriculture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralgro®, the commercial name for the active compound zeranol (B1682423), has been a significant tool in animal agriculture for enhancing growth and improving feed efficiency, primarily in beef cattle. This technical guide provides a comprehensive overview of the history of its use, from its origins as a mycotoxin to its development and approval as a widely adopted anabolic implant. The document details the physiological mechanisms of action, summarizing key experimental findings on its efficacy. It presents quantitative data from various studies in structured tables for comparative analysis and outlines the experimental protocols employed in pivotal research. Furthermore, this guide includes visualizations of the molecular signaling pathways influenced by zeranol and typical experimental workflows, rendered using the DOT language for clarity and reproducibility.

Introduction: From Mycotoxin to Growth Promotant

Zeranol is a semi-synthetic derivative of the mycotoxin zearalenone (B1683625), which is produced by fungi of the Fusarium genus.[1] Its estrogenic properties were identified, leading to its development as a non-steroidal anabolic agent for livestock. The U.S. Food and Drug Administration (FDA) first approved Zeranol for use as a growth-promoting implant in beef cattle and sheep in 1969.[2] Marketed under the brand name Ralgro®, it has been used for decades to increase weight gain and improve feed conversion in various stages of cattle production, including in suckling calves, growing cattle, and feedlot animals.[3][4]

Mechanism of Action: An Estrogenic Agonist

Zeranol's primary mechanism of action is through its estrogenic activity.[1] It functions as an agonist for estrogen receptors (ERs), specifically interacting with both ERα and ERβ.[5] This binding mimics the effects of the natural estrogen, estradiol (B170435), influencing various physiological processes related to growth and development.

Endocrine System Modulation

Zeranol's interaction with estrogen receptors in the pituitary gland plays a crucial role in its growth-promoting effects. It has been shown to stimulate the pituitary to release growth hormone (GH).[1] Furthermore, studies have demonstrated that zeranol and its metabolites can suppress luteinizing hormone (LH) secretion from bovine anterior pituitary cells, an effect mediated through the G-protein-coupled estrogen receptor 30 (GPR30).[6] This modulation of the endocrine system is a key pathway through which zeranol exerts its anabolic effects.

The following diagram illustrates the proposed signaling pathway of zeranol in a bovine pituitary cell.

References

- 1. Effects of α-zearalanol on spermatogenesis and sex hormone levels of male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 4. merck-animal-health.ca [merck-animal-health.ca]

- 5. Biphasic effects of zeranol on the growth of estrogen receptor-positive human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The nonsteroidal mycoestrogen zearalenone and its five metabolites suppress LH secretion from the bovine anterior pituitary cells via the estradiol receptor GPR30 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Zeranol on Growth Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeranol (B1682423), a synthetic non-steroidal estrogen, has been widely utilized as a growth promotant in livestock. Its anabolic effects are, in part, attributed to its influence on the somatotropic axis, leading to alterations in growth hormone (GH) secretion. This technical guide provides an in-depth analysis of the current understanding of zeranol's impact on GH secretion, drawing from both in vivo and in vitro studies. It summarizes quantitative data, details experimental methodologies, and elucidates the potential signaling pathways involved. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the endocrine effects of zeranol and similar compounds.

Introduction

Zeranol, a derivative of the mycotoxin zearalenone (B1683625), exhibits potent estrogenic activity.[1] Its use as an anabolic agent in animal agriculture is predicated on its ability to enhance growth rates and feed efficiency.[2] A key mechanism underlying these effects is believed to be the modulation of the hypothalamic-pituitary-somatotropic axis, resulting in increased secretion of growth hormone.[1][2] Understanding the precise mechanisms by which zeranol influences GH secretion is crucial for evaluating its physiological effects and for the development of novel compounds targeting the somatotropic axis. This guide synthesizes the available scientific literature to provide a detailed overview of this topic.

Quantitative Effects of Zeranol on Growth Hormone Secretion

The effects of zeranol on GH secretion have been investigated in various animal models, yielding both stimulatory and, in some instances, negligible effects. The following tables summarize the quantitative data from key in vivo and in vitro studies.

Table 1: Summary of In Vivo Studies on the Effect of Zeranol on Growth Hormone Secretion

| Animal Model | Zeranol Administration | Key Findings | Reference |

| Lambs (wethers) | 12 mg implant every 30 days | - 52% increase in mean serum GH- 34% increase in baseline GH- 59% increase in GH pulse amplitude- 53% increase in IGF-I concentrations | [3] |

| Steers (Angus and Brangus) | 36 mg implant | - Increased mean GH concentration- No alteration in frequency, duration, or amplitude of GH peaks | [4] |

| Steers | Implant (dosage not specified) | - 107% increase in GH secretion rate | [5] |

| Sheep (castrated male) | 1 mg IM injection or 12 mg subcutaneous implant | - No significant difference in plasma GH concentrations compared to controls | [2][6] |

| Lambs | 0, 12, 24, and 36 mg implants | - No significant effect on blood hormone concentrations, including IGF-I | [7] |

Table 2: Summary of In Vitro Studies on the Effect of Zeranol on Growth Hormone Release

| Cell Type | Experimental System | Zeranol Concentration | Key Findings | Reference |

| Juvenile lamb pituitary cells | Perifusion culture | Not specified | Up to 10-fold increase in GH release within minutes of exposure | [8][9] |

| Lamb pituitary cells | Perifusion culture | Not specified | Significant increases in GH release in response to 37% of zeranol pulse exposures | [8][9] |

| Rat and ovine pituitary cells | Static primary cell culture | 10⁻⁷, 10⁻⁹, or 10⁻¹¹ M | No consistent effect on GH release | [8][9] |

| Rat pituitary cells | Perifusion culture | Not specified | No repeatable response to zeranol | [8][9] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of zeranol on GH secretion.

In Vivo Animal Studies

Study Objective: To determine the effect of zeranol implants on plasma GH concentrations in steers.[4]

-

Animal Model: Seven Angus and six Brangus steers.

-

Treatment: Random assignment to either a 36 mg zeranol implant or a no-implant control group.

-

Diet: Ad libitum access to a corn silage diet supplemented with a soybean meal-based supplement.

-

Blood Sampling: Blood was collected via jugular catheters at 15-minute intervals for 4 hours before and 4 hours after feeding on days 0, 28, 56, and 84 of the study.

-

Hormone Analysis: Plasma concentrations of growth hormone were determined by a specific radioimmunoassay.

Study Objective: To evaluate the effect of repeated zeranol implantation on serum GH in lambs.[3]

-

Animal Model: Forty crossbred wethers.

-

Treatment: Lambs were implanted with 12 mg of zeranol at 30-day intervals.

-

Hormone Analysis: Serum growth hormone concentrations were measured.

In Vitro Pituitary Cell Culture Studies

Study Objective: To evaluate the direct effect of zeranol on GH release from pituitary cells.[8][9]

-

Cell Source: Anterior pituitary cells from young adult male rats, slaughter-age lambs, and juvenile lambs.

-

Cell Culture Systems:

-

Static Primary Cell Cultures: Dissociated pituitary cells were plated and cultured. Zeranol was added to the culture medium at concentrations of 10⁻⁷, 10⁻⁹, or 10⁻¹¹ M.

-

Perifusion Culture: Dissociated pituitary cells were established in perifusion culture chambers, allowing for continuous flow of medium and pulsed exposure to zeranol.

-

-

Hormone Analysis: Growth hormone concentrations in the culture medium or perifusate were measured to determine the rate of release.

Experimental Workflow for In Vitro Pituitary Cell Perifusion

Caption: Workflow for assessing zeranol's effect on GH release using a pituitary cell perifusion system.

Signaling Pathways

The precise molecular mechanisms by which zeranol stimulates GH secretion are not fully elucidated. However, its well-established estrogenic activity suggests the involvement of estrogen receptors (ERs) located on pituitary somatotrophs. Both classical nuclear estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor 1 (GPER1, also known as GPR30) are potential mediators of zeranol's effects.

Proposed Signaling Cascade

Based on the available literature, a plausible signaling pathway for zeranol-induced GH secretion is proposed below. Zeranol, acting as an estrogen agonist, may bind to GPER1 on the surface of somatotrophs. This interaction is hypothesized to activate downstream signaling cascades, potentially involving protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK/ERK) pathway.[6] Activation of these pathways could lead to an increase in intracellular calcium concentrations and ultimately trigger the exocytosis of GH-containing secretory granules.

Proposed Signaling Pathway for Zeranol-Induced GH Secretion

Caption: A proposed signaling cascade for zeranol-mediated growth hormone secretion in pituitary somatotrophs.

Interaction with GHRH and Somatostatin (B550006)

The secretion of GH is primarily regulated by the balance between the stimulatory effects of Growth Hormone-Releasing Hormone (GHRH) and the inhibitory effects of somatostatin, both of which are released from the hypothalamus.[10] How zeranol interacts with these regulatory pathways is not yet clear. It is possible that zeranol could enhance the sensitivity of somatotrophs to GHRH or diminish their responsiveness to somatostatin, thereby amplifying GH secretion. Further research is needed to elucidate these potential interactions.

Discussion and Future Directions

The available evidence indicates that zeranol can stimulate GH secretion, particularly in ruminants. The effect appears to be more pronounced in in vitro studies with lamb pituitary cells, suggesting a direct action on the pituitary. However, the conflicting results from some in vivo studies highlight the complexity of the endocrine system and the potential for species-specific and dose-dependent responses.

Key areas for future research include:

-

Elucidation of the complete signaling pathway: Further investigation is required to confirm the role of GPER1 and to identify all the downstream signaling molecules involved in zeranol-induced GH release.

-

Interaction with hypothalamic regulation: Studies are needed to determine if and how zeranol modulates the effects of GHRH and somatostatin on somatotrophs.

-

Dose-response relationships: A more thorough understanding of the dose-dependent effects of zeranol on GH secretion is necessary to reconcile some of the conflicting findings.

-

Species-specific differences: Further comparative studies are needed to understand why different species may respond differently to zeranol.

Conclusion

Zeranol exerts a modulatory effect on growth hormone secretion, likely through its estrogenic properties and direct action on the pituitary somatotrophs. While quantitative data from several studies support a stimulatory role, inconsistencies in the literature underscore the need for further research to fully understand the underlying mechanisms. The information presented in this guide provides a solid foundation for researchers and professionals working to unravel the complex interactions between xenobiotics and the endocrine system.

References

- 1. Role of PI4K and PI3K-AKT in ERK1/2 activation by GnRH in the Pituitary Gonadotropes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute and chronic changes in adenohypophyseal hormone secretion in sheep during zeranol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The non-steroidal mycoestrogen zeranol suppresses luteinizing hormone secretion from the anterior pituitary of cattle via the estradiol receptor GPR30 in a rapid, non-genomic manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The nonsteroidal mycoestrogen zearalenone and its five metabolites suppress LH secretion from the bovine anterior pituitary cells via the estradiol receptor GPR30 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of zeranol and breed on growth, composition of gain, and plasma hormone concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of α-zearalanol on spermatogenesis and sex hormone levels of male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perifusion model system to culture bovine hypothalamic slices in series with dispersed anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of zeranol on in vitro growth hormone release by lamb and rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Growth hormone - Wikipedia [en.wikipedia.org]

Cellular Targets of Zeranol and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeranol (B1682423), a semi-synthetic mycoestrogen, and its metabolites are potent endocrine-disrupting compounds that exert significant biological effects through various cellular targets. This technical guide provides an in-depth overview of the primary cellular interactors of zeranol and its key metabolites, α-zearalanol and β-zearalanol. It summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the core signaling pathways affected by these compounds. This document is intended to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Zeranol (α-zearalanol) is a non-steroidal estrogenic agent derived from the mycotoxin zearalenone (B1683625), produced by fungi of the Fusarium genus.[1] It is utilized in the United States as an anabolic growth promoter in livestock.[2] The structural similarity of zeranol and its metabolites to endogenous estrogens allows them to interact with various cellular components, leading to a spectrum of physiological and pathophysiological effects.[1] Understanding the specific cellular targets and the downstream consequences of these interactions is crucial for assessing their potential health risks and for the development of targeted therapeutic interventions. This guide focuses on the primary cellular targets, the quantitative aspects of their interactions, the experimental protocols used for their characterization, and the signaling pathways they modulate.

Primary Cellular Targets

The principal cellular targets of zeranol and its metabolites are nuclear estrogen receptors (ERs) and the G protein-coupled estrogen receptor (GPER), also known as GPR30. Additionally, these compounds have been shown to modulate the activity of other cellular proteins and ion channels, leading to a cascade of downstream signaling events.

Estrogen Receptors (ERα and ERβ)

Zeranol and its metabolites are well-established ligands for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3] Their binding to these receptors mimics the action of 17β-estradiol, leading to the modulation of gene expression and cellular processes.[1] Zeranol exhibits a strong binding affinity for both ERα and ERβ.[3] The estrogenic potency of zearalenone and its derivatives generally follows the order: α-zearalanol (zeranol) > α-zearalenol > β-zearalanol > zearalenone > β-zearalenol.[4]

G Protein-Coupled Estrogen Receptor (GPER/GPR30)

Zeranol and its metabolites also exert rapid, non-genomic effects through the G protein-coupled estrogen receptor (GPER/GPR30).[5] Activation of GPER by these compounds can lead to the rapid modulation of intracellular signaling cascades, such as the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[5]

Other Cellular Targets

-

Transient Receptor Potential Cation Channel 3 (TRPC3): Zeranol has been shown to induce the expression of TRPC3, leading to an increase in intracellular calcium levels. This influx of calcium acts as a second messenger, activating downstream signaling pathways.

-

Cyclooxygenase-2 (COX-2): Zeranol can induce the expression of COX-2, an enzyme involved in inflammation and carcinogenesis, through the activation of the TRPC3-mediated calcium signaling pathway.

-

Aromatase: In human breast preadipocytes, zeranol has been demonstrated to stimulate cell proliferation and increase aromatase expression and activity, leading to enhanced estrogen biosynthesis.[6]

Quantitative Data

The following tables summarize the available quantitative data on the binding affinities and biological activities of zeranol and its metabolites.

Table 1: Binding Affinity of Zeranol and Zearalenone for Human Estrogen Receptors

| Compound | Receptor | IC50 (nM) | Reference |

| Zeranol (ZOL) | ERα | 21.79 | [3] |

| ERβ | 42.76 | [3] | |

| Zearalenone (ZEN) | ERα | 240.4 | [3] |

| ERβ | 165.7 | [3] |

Table 2: Proliferative Effect of Zearalenone and its Metabolites on MCF-7 Cells

| Compound | EC50 (µM) | Relative Proliferative Potency (RPP) | Reference |

| α-Zearalenol | - | 7 | [7] |

| β-Zearalenol | 5.2 x 10⁻³ | - | [7] |

Note: A direct comparison of all metabolites is challenging due to variations in experimental assays and reported metrics.

Signaling Pathways

Zeranol and its metabolites modulate several key signaling pathways, leading to their diverse biological effects.

Estrogen Receptor-Mediated Signaling

Binding of zeranol to ERα and ERβ initiates a cascade of events, including receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA. This leads to the recruitment of co-activators or co-repressors and the subsequent regulation of target gene transcription, ultimately affecting processes like cell proliferation and differentiation.

GPER/GPR30-Mediated Signaling

Activation of GPER by zeranol leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This rapid, non-genomic pathway can influence various cellular functions, including hormone secretion.

TRPC3-Mediated Signaling and COX-2 Induction

Zeranol can induce the expression of the TRPC3 ion channel, leading to an influx of extracellular calcium. The rise in intracellular calcium activates protein kinase C (PKC), which in turn phosphorylates and activates downstream kinases such as ERK and p38 MAPK. This signaling cascade culminates in the increased expression of COX-2.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interactions of zeranol and its metabolites with their cellular targets.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the receptor.

Workflow:

Detailed Steps:

-

Preparation of Receptor Source: Uterine cytosol from ovariectomized rats is a common source of estrogen receptors. The tissue is homogenized in a suitable buffer and centrifuged to obtain the cytosolic fraction containing the receptors.

-

Binding Reaction: A constant concentration of radiolabeled 17β-estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., zeranol).

-

Separation of Bound and Free Ligand: At equilibrium, the receptor-bound radioligand is separated from the free radioligand using methods such as hydroxylapatite or dextran-coated charcoal adsorption.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.

Cell Proliferation (E-screen) Assay

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-responsive cells, such as the human breast cancer cell line MCF-7.

Workflow:

Detailed Steps:

-

Cell Culture: Estrogen-responsive cells (e.g., MCF-7) are cultured in a steroid-free medium to deplete endogenous hormones.

-

Treatment: The cells are then treated with various concentrations of the test compound.

-

Incubation: The cells are incubated for a period of time (typically 6 days) to allow for cell proliferation.

-

Quantification of Cell Proliferation: Cell proliferation is quantified using methods such as the MTT assay, which measures the metabolic activity of viable cells.

-

Data Analysis: The proliferative effect is calculated relative to a control (e.g., 17β-estradiol), and the EC50 (the concentration that produces 50% of the maximal proliferative effect) is determined.

Western Blot Analysis for ERK and p38 Phosphorylation

This technique is used to detect the activation (phosphorylation) of specific signaling proteins, such as ERK and p38 MAPK, in response to treatment with zeranol.

Detailed Steps:

-

Cell Treatment and Lysis: Cells are treated with zeranol for various time points. After treatment, the cells are lysed to extract the total protein.

-

Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

-

SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK and p38, as well as with antibodies for the total forms of these proteins (as a loading control).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting signal is detected using an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the relative level of activation.

Conclusion

Zeranol and its metabolites are biologically active compounds that interact with multiple cellular targets, primarily estrogen receptors and GPER/GPR30. These interactions trigger a variety of signaling pathways that can lead to diverse cellular responses, including altered gene expression, cell proliferation, and apoptosis. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the mechanisms of action of these compounds and their potential implications for human and animal health. A comprehensive understanding of these cellular targets is essential for the accurate risk assessment of zeranol exposure and for the exploration of its potential as a pharmacological agent.

References

- 1. In vivo oestrogenicity and binding characteristics of alpha-zearalanol (P-1496) to different classes of oestrogen binding proteins in rat liver. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Zeranol induces cell proliferation and protein disulfide isomerase expression in mammary gland of ACI rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the estrogenic activities of zearalenone and zeranol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiologically-Based Toxicokinetic Modeling of Zearalenone and Its Metabolites: Application to the Jersey Girl Study | PLOS One [journals.plos.org]

- 5. The non-steroidal mycoestrogen zeranol suppresses luteinizing hormone secretion from the anterior pituitary of cattle via the estradiol receptor GPR30 in a rapid, non-genomic manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zeranol stimulates proliferation and aromatase activation in human breast preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigations on cellular proliferation induced by zearalenone and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

Ralgro's effect on protein synthesis in ruminants

An In-depth Technical Guide to Ralgro's (Zeranol) Effect on Protein Synthesis in Ruminants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanisms by which Ralgro® (active ingredient: zeranol) enhances protein synthesis in ruminants. Zeranol (B1682423), a non-steroidal anabolic agent derived from the mycotoxin zearalenone, is widely utilized in livestock production to improve weight gain and feed efficiency.[1][2] Its primary mode of action is through its estrogenic activity, which initiates a cascade of hormonal signals that culminate in increased protein accretion and muscle growth.[3][4] This document details the core signaling pathways, summarizes quantitative data from key studies, outlines common experimental protocols for evaluating its efficacy, and explores the compound's impact on nitrogen metabolism. The information is intended to serve as a foundational resource for researchers in animal science, pharmacology, and drug development.

Introduction to Ralgro (Zeranol)

Zeranol is a semi-synthetic compound produced from zearalenone, a mycotoxin naturally produced by fungi of the Fusarium genus.[2][5] While structurally non-steroidal, zeranol's molecular conformation allows it to bind to estrogen receptors (ERs), mimicking the physiological effects of estradiol.[4][6] Administered as a subcutaneous implant in the ear, Ralgro provides a slow release of zeranol, which is effective for 90 to 120 days.[2][7] Its anabolic effects are characterized by the promotion of lean muscle and bone growth rather than fat deposition, making it a valuable tool in beef and lamb production.[3][8]

Core Mechanism of Action: Signaling Pathways

Zeranol's influence on protein synthesis is not direct but is mediated through the endocrine system, primarily by modulating the hypothalamic-pituitary-somatic axis. The two principal interconnected pathways are its estrogenic activity and the subsequent stimulation of the growth hormone cascade.

Estrogenic Receptor (ER) Binding

The foundational mechanism of zeranol is its function as an estrogen agonist.[9] It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), initiating downstream cellular responses typically associated with estrogen.[6][10] This interaction is the trigger for its anabolic effects. In target tissues, this binding can stimulate the expression of estrogen-modulated genes that influence cell proliferation and growth.[11]

The Hypothalamic-Pituitary-Somatic Axis

Upon binding to estrogen receptors, zeranol indirectly stimulates the hypothalamus to increase the release of Growth Hormone-Releasing Factor (GHRF).[12] GHRF then acts on the anterior pituitary gland, leading to an increased synthesis and secretion of growth hormone (GH), also known as somatotropin.[3][8][12] Studies have demonstrated that zeranol administration increases pituitary size and can elevate mean plasma GH concentrations in steers.[8][13] This increase in circulating GH is a critical step, as GH directly and indirectly promotes the synthesis of proteins in skeletal muscle.[12] GH stimulates the liver and other tissues to produce Insulin-like Growth Factor 1 (IGF-1), a potent anabolic hormone that mediates many of GH's growth-promoting effects, including enhanced protein accretion in muscle.[12]

Impact on Nitrogen Metabolism

A key indicator of enhanced protein synthesis is improved nitrogen retention. Anabolic agents like zeranol promote a positive nitrogen balance, meaning the animal retains more nitrogen from its diet than it excretes. This retained nitrogen is a fundamental component of amino acids and, consequently, is used for building new muscle protein.[8] Several studies have highlighted that Ralgro significantly improves nitrogen retention in ruminants, with one report noting an average increase of nearly 26% over control animals.[8] This "protein-sparing" effect allows for more efficient use of dietary protein for muscle development.[8]

Quantitative Data on Performance and Metabolism

The administration of Ralgro results in measurable improvements in key production metrics. The following tables summarize quantitative data from various studies on steers and lambs.

Table 1: Effects of Ralgro on Growth Performance in Ruminants

| Species | Parameter | Result | Percent Improvement (%) | Citation(s) |

|---|---|---|---|---|

| Steers | Liveweight Gain | Average 12.5 kg increase | 10 - 20% | [7] |

| Feed Conversion Efficiency | - | 6 - 10% | [7] | |

| Lambs | Average Daily Gain (ADG) | - | 25.0% | [3] |

| Gain Efficiency | - | 35.2% | [3] |

| | Feed Efficiency | - | 14.4% |[14] |

Table 2: Hormonal and Metabolic Responses to Ralgro Implantation

| Species | Parameter Measured | Treatment Group | Control Group | Key Finding | Citation(s) |